

"1-(2-Bromophenyl)-5-chloro-1-oxopentane chemical properties"

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)-5-chloro-1-oxopentane

Cat. No.: B1291575

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An In-depth Technical Guide on the Core Chemical Properties of **1-(2-Bromophenyl)-5-chloro-1-oxopentane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of **1-(2-Bromophenyl)-5-chloro-1-oxopentane**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive profile. This document covers physicochemical properties, proposed synthesis, spectral analysis, reactivity, and potential safety considerations to support research and development activities.

Chemical Identity and Physical Properties

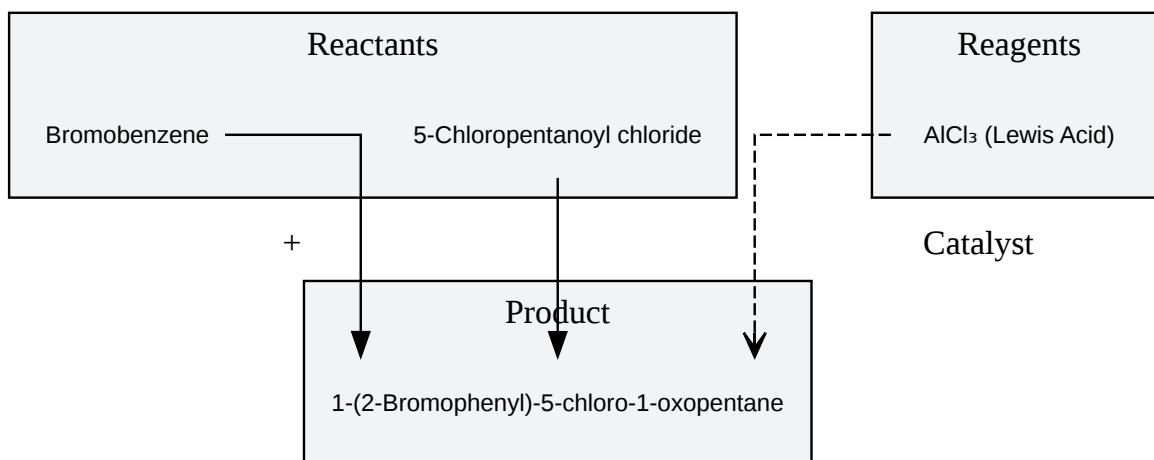
1-(2-Bromophenyl)-5-chloro-1-oxopentane is a halogenated aromatic ketone. While specific experimental data for this compound is not readily available in the literature, its fundamental properties can be reliably identified.

Property	Value	Source
IUPAC Name	1-(2-Bromophenyl)-5-chloro-1-oxopentane	N/A
CAS Number	487058-92-4	[1] [2]
Molecular Formula	C ₁₁ H ₁₂ BrClO	[3]
Molecular Weight	275.57 g/mol	[3]
Predicted Boiling Point	Data not available	N/A
Predicted Melting Point	Data not available	N/A
Predicted Solubility	Insoluble in water; likely soluble in organic solvents such as alcohols and ethers.	[4]

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. For **1-(2-Bromophenyl)-5-chloro-1-oxopentane**, this would involve the reaction of bromobenzene with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:



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Caption: Proposed synthesis of **1-(2-Bromophenyl)-5-chloro-1-oxopentane** via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures.^[5]

- Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.
- Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 5-chloropentanoyl chloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature.
- Addition of Bromobenzene: Following the addition of the acyl chloride, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

Direct spectroscopic data for **1-(2-Bromophenyl)-5-chloro-1-oxopentane** is not available. The following predictions are based on the analysis of analogous compounds such as 1-(2-bromophenyl)ethanone and general principles of spectroscopy.[\[2\]](#)[\[3\]](#)[\[6\]](#)

1H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6	dd	1H	Aromatic H (ortho to C=O)
~7.4	m	2H	Aromatic H
~7.3	m	1H	Aromatic H
~3.6	t	2H	-CH ₂ -Cl
~3.0	t	2H	-C(=O)-CH ₂ -
~1.9	m	4H	-CH ₂ -CH ₂ -

13C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Assignment
~200	C=O (ketone)
~140	Aromatic C (ipso to C=O)
~134	Aromatic C-H
~132	Aromatic C-H
~129	Aromatic C-H
~127	Aromatic C-H
~119	Aromatic C-Br
~45	-CH ₂ -Cl
~38	-C(=O)-CH ₂ -
~28	-CH ₂ -
~24	-CH ₂ -

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 274, 276, and 278 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The major fragmentation is likely to be the alpha-cleavage of the alkyl chain.^[7]

Predicted Fragmentation:

- [M]⁺: C₁₁H₁₂BrClO⁺
- [M-C₄H₈Cl]⁺: C₇H₄BrO⁺ (acylium ion)
- [C₆H₄Br]⁺: Bromophenyl cation

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
~3080	Aromatic C-H stretch
~2940	Aliphatic C-H stretch
~1685	C=O (aryl ketone) stretch
~1580, 1470	Aromatic C=C stretch
~750	C-Br stretch
~650	C-Cl stretch

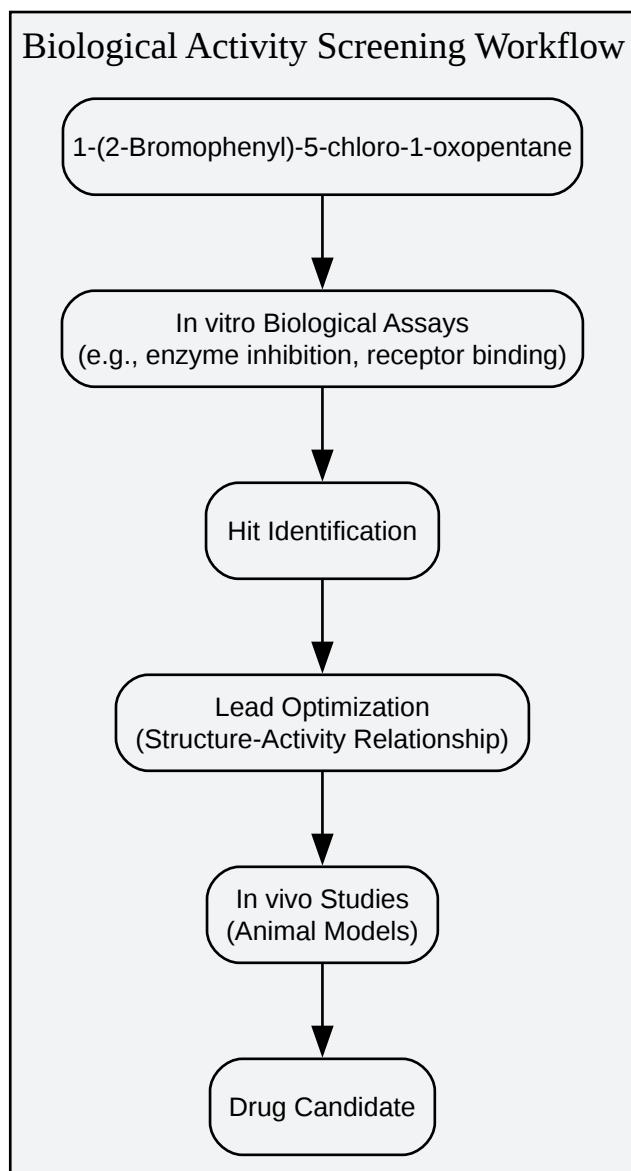
Reactivity and Potential Biological Activity

The reactivity of **1-(2-Bromophenyl)-5-chloro-1-oxopentane** is dictated by the ketone functional group, the aromatic ring substituted with an electron-withdrawing bromine atom, and the terminal chloroalkane chain.

- Ketone Carbonyl Group: Susceptible to nucleophilic attack.
- Alpha-Protos: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate.
- Aromatic Ring: The bromine atom is deactivating, making the ring less susceptible to further electrophilic aromatic substitution.
- Chloroalkane Terminus: The terminal chlorine is a good leaving group, allowing for nucleophilic substitution reactions at this position.

Potential Signaling Pathway Involvement (Hypothetical):

Given its structure as a substituted aromatic ketone, this compound could potentially interact with various biological targets. Brominated aromatic compounds have been studied for a range of biological activities. Without specific data, any proposed pathway is purely speculative. A general workflow for investigating biological activity is presented below.



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Caption: A generalized workflow for the screening and development of a novel chemical entity.

Safety and Handling

Specific toxicity data for **1-(2-Bromophenyl)-5-chloro-1-oxopentane** is not available.

However, based on its structure, the following general precautions should be taken:

- Irritant: Aromatic ketones and halogenated compounds can be irritating to the skin, eyes, and respiratory system.

- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-(2-Bromophenyl)-5-chloro-1-oxopentane is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its predicted properties based on the analysis of structurally similar molecules. Experimental validation of these predicted properties is essential for any future research and development involving this compound.

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